3,4,5-trimethoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide
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Overview
Description
3,4,5-Trimethoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Benzamide Core: The benzamide core is introduced by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride, which is then reacted with the thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
3,4,5-Trimethoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring can also interact with biological targets, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide
- 3,4,5-Trimethoxy-N-(3-methylphenyl)benzamide
- 3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide
Uniqueness
What sets 3,4,5-trimethoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide apart from similar compounds is the presence of the thiazole ring, which can significantly alter its chemical properties and biological activity. This unique structure may enhance its potential as a therapeutic agent or material science component.
Properties
Molecular Formula |
C21H22N2O4S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]benzamide |
InChI |
InChI=1S/C21H22N2O4S/c1-13-5-7-14(8-6-13)21-23-16(12-28-21)11-22-20(24)15-9-17(25-2)19(27-4)18(10-15)26-3/h5-10,12H,11H2,1-4H3,(H,22,24) |
InChI Key |
OMRXUAPFOMNKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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